

Tetraphenyldibenzoperiflanthene Shines in p-i-n Solar Cell Architecture, Outperforming Bilayer Design

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetraphenyldibenzoperiflanthene*

Cat. No.: *B168462*

[Get Quote](#)

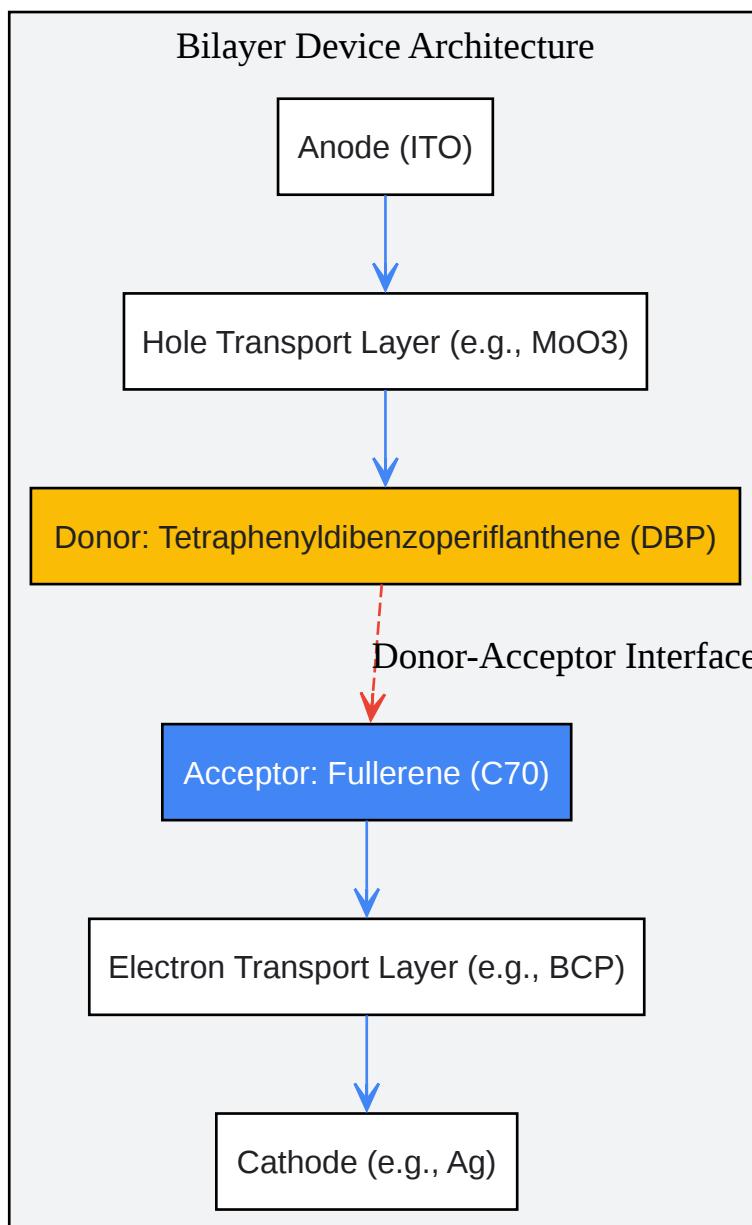
A detailed comparison of organic solar cells based on **tetraphenyldibenzoperiflanthene** (DBP) reveals that a p-i-n heterojunction architecture significantly outperforms a conventional bilayer structure. Experimental data demonstrates that the p-i-n design achieves a superior power conversion efficiency (PCE) of 5.19%, a substantial improvement over the 3.56% efficiency of the bilayer counterpart. This enhancement is primarily attributed to improved light absorption within the blended intrinsic layer of the p-i-n device.

Researchers have demonstrated the potential of **tetraphenyldibenzoperiflanthene** (DBP) as a donor material in organic photovoltaics. A key study directly comparing p-i-n and bilayer device structures utilizing DBP in conjunction with a fullerene (C70) acceptor highlights the advantages of the p-i-n architecture for enhancing solar cell performance.

Performance Comparison

The key performance parameters for both the p-i-n and bilayer solar cells are summarized in the table below. The data clearly illustrates the superiority of the p-i-n structure across multiple metrics.

Device Architecture	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm ²)	Fill Factor (FF)	Power Conversion Efficiency (PCE) (%)
p-i-n	0.95	9.5	0.58	5.19[1]
Bilayer	0.97	6.5	0.56	3.56[1]

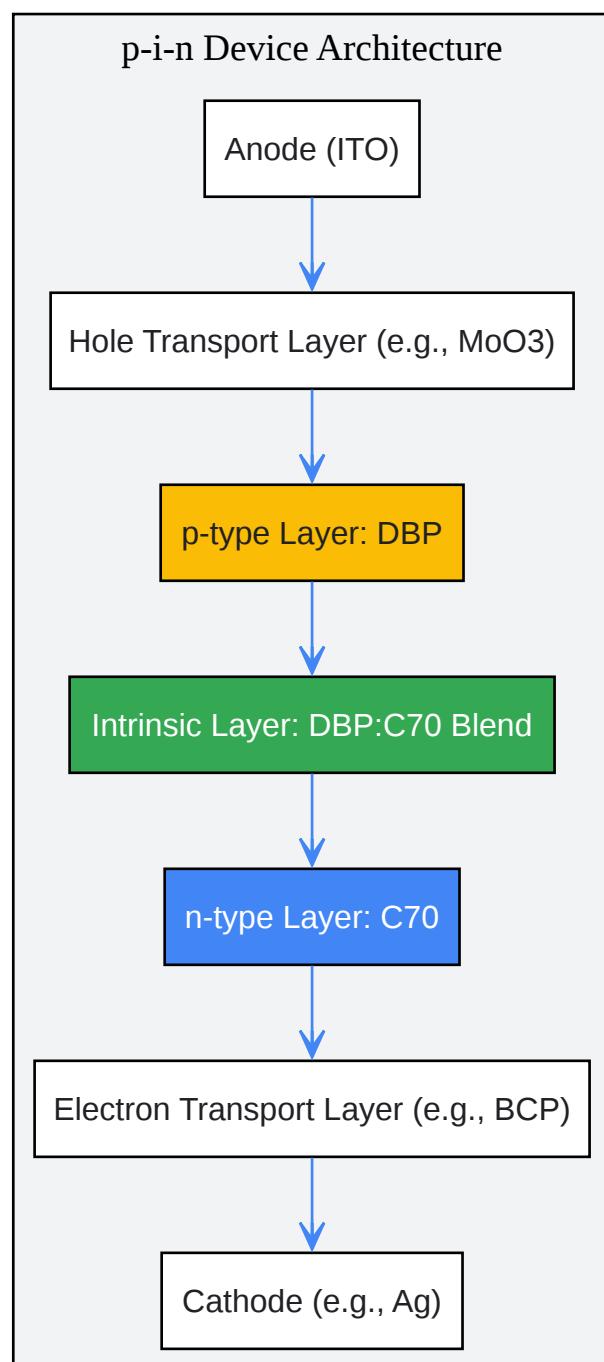

The significant increase in the short-circuit current density (Jsc) in the p-i-n device is the primary driver for its higher efficiency. This is a direct result of the enhanced light absorption in the blended DBP:C70 intrinsic layer, which is a characteristic feature of the p-i-n design.

Device Structures and Operating Principles

The fundamental difference between the two architectures lies in the arrangement of the active layers responsible for light absorption and charge separation.

Bilayer Solar Cell

The bilayer solar cell has a simple structure where a layer of the donor material (DBP) is deposited directly onto a layer of the acceptor material (C70). Exciton generation occurs in either the donor or acceptor layer, and these excitons must diffuse to the donor-acceptor interface to be separated into free charge carriers.



[Click to download full resolution via product page](#)

Bilayer Solar Cell Architecture

p-i-n Solar Cell

The p-i-n solar cell incorporates an additional "intrinsic" (i) layer, which is a blend of the donor (DBP) and acceptor (C₇₀) materials, sandwiched between p-type (donor) and n-type (acceptor) layers. This blended intrinsic layer provides a much larger interfacial area for exciton dissociation, leading to more efficient charge generation.

[Click to download full resolution via product page](#)

p-i-n Solar Cell Architecture

Experimental Protocols

The fabrication of both solar cell architectures was performed using vacuum thermal evaporation, a common technique for depositing thin films of organic materials.

Substrate Preparation

Indium tin oxide (ITO) coated glass substrates were used as the transparent anode. The substrates were cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Following the cleaning, the substrates were treated with UV-ozone to improve the work function of the ITO.

Device Fabrication: Bilayer

- Hole Transport Layer (HTL) Deposition: A thin layer of Molybdenum trioxide (MoO₃) was deposited onto the cleaned ITO substrate.
- Donor Layer Deposition: A layer of **tetraphenyldibenzoperiflантhene** (DBP) was then thermally evaporated on top of the HTL.
- Acceptor Layer Deposition: Subsequently, a layer of fullerene (C₇₀) was deposited onto the DBP layer.
- Electron Transport Layer (ETL) Deposition: A thin layer of Bathocuproine (BCP) was deposited on the C₇₀ layer to act as an exciton blocking and electron transport layer.
- Cathode Deposition: Finally, a metal cathode, such as silver (Ag), was deposited through a shadow mask to define the active area of the device.

Device Fabrication: p-i-n

- Hole Transport Layer (HTL) Deposition: Similar to the bilayer device, a thin layer of MoO₃ was deposited on the ITO substrate.
- p-type Layer Deposition: A neat layer of DBP was deposited on the HTL.
- Intrinsic Layer Deposition: A blended layer of DBP and C₇₀ was co-evaporated onto the p-type DBP layer. The ratio of DBP to C₇₀ in this layer is a critical parameter for device performance.

- n-type Layer Deposition: A neat layer of C70 was deposited on top of the intrinsic blend layer.
- Electron Transport Layer (ETL) Deposition: A thin layer of BCP was deposited on the n-type C70 layer.
- Cathode Deposition: A metal cathode (e.g., Ag) was deposited to complete the device.

All depositions were carried out in a high-vacuum chamber. The thickness of each layer was carefully controlled using quartz crystal microbalances.

Current-Voltage (J-V) Characterization

The performance of the solar cells was characterized by measuring their current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination. From these measurements, the key performance parameters (Voc, Jsc, FF, and PCE) were extracted.

In conclusion, the adoption of a p-i-n architecture for **tetrphenyldibenzoperiflантhene**-based organic solar cells offers a clear pathway to achieving higher efficiencies compared to the simpler bilayer design. The enhanced light absorption and charge generation within the blended intrinsic layer are key to this performance improvement. These findings provide valuable guidance for the rational design of high-performance organic photovoltaic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Tetrphenyldibenzoperiflантhene Shines in p-i-n Solar Cell Architecture, Outperforming Bilayer Design]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168462#performance-of-tetrphenyldibenzoperiflантhene-in-p-i-n-vs-bilayer-solar-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com